1-(3-Methoxypropoxy)-4-nitrobenzene

QSAR Environmental Toxicology Nitroaromatic SAR

1-(3-Methoxypropoxy)-4-nitrobenzene (CAS 102015-09-8) is a para-substituted nitroaromatic compound bearing a 3-methoxypropoxy ether side chain, with molecular formula C₁₀H₁₃NO₄ and molecular weight 211.21 g/mol. The compound features a nitro group at the 4-position of the benzene ring and a flexible ether-linked alkoxy chain at the 1-position, yielding computed physicochemical properties including an XLogP3 of 2.4, a topological polar surface area (TPSA) of 64.3 Ų, and five rotatable bonds.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 102015-09-8
Cat. No. B2794218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxypropoxy)-4-nitrobenzene
CAS102015-09-8
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCOCCCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H13NO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3
InChIKeyRBNQKQWWMUSBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxypropoxy)-4-nitrobenzene (CAS 102015-09-8): Procurement-Relevant Physicochemical and Structural Baseline for Differentiated Nitroaromatic Intermediates


1-(3-Methoxypropoxy)-4-nitrobenzene (CAS 102015-09-8) is a para-substituted nitroaromatic compound bearing a 3-methoxypropoxy ether side chain, with molecular formula C₁₀H₁₃NO₄ and molecular weight 211.21 g/mol [1]. The compound features a nitro group at the 4-position of the benzene ring and a flexible ether-linked alkoxy chain at the 1-position, yielding computed physicochemical properties including an XLogP3 of 2.4, a topological polar surface area (TPSA) of 64.3 Ų, and five rotatable bonds [2]. It is supplied as a research intermediate at purities ranging from 95% to 98% by multiple vendors . Structurally, it belongs to the 1-alkoxy-4-nitrobenzene class, which has been extensively characterized as substrates and cooperative ligands of cytochrome P450 1A2 [3].

Why In-Class 1-Alkoxy-4-nitrobenzene Analogs Cannot Substitute for 1-(3-Methoxypropoxy)-4-nitrobenzene Without Revalidation


Although 1-(3-methoxypropoxy)-4-nitrobenzene shares the 1-alkoxy-4-nitrobenzene scaffold with simpler analogs such as 4-nitroanisole (1-methoxy-4-nitrobenzene) and 4-nitrophenetole (1-ethoxy-4-nitrobenzene), the 3-methoxypropoxy side chain introduces a unique combination of chain length, flexibility (five rotatable bonds), and ether oxygen positioning that cannot be replicated by shorter alkyl ethers. Within the P450 1A2 enzymatic system, increasing the alkoxy chain from methoxy to isopropoxy alters substrate binding affinity up to 200-fold and shifts the kinetic profile from biphasic O-demethylation toward decreased second-site affinity [1]. Moreover, the presence and position of the nitro group critically modulate toxicity: QSAR studies on nitroaromatic compounds predict that para-nitro isomers exhibit higher toxicity than meta-nitro isomers [2]. A user who substitutes the 3-methoxypropoxy-4-nitrobenzene with its meta isomer (CAS 1041399-44-3, LogP 2.53) or with a fluorinated congener (e.g., 2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, CAS 1233953-01-9, LogP 2.15) will encounter a different lipophilicity, altered metabolic stability, and a distinct toxicity profile, requiring full recharacterization of any downstream biological or environmental readout .

1-(3-Methoxypropoxy)-4-nitrobenzene – Quantitative Comparator Evidence for Informed Selection


Regioisomeric Differentiation: Para-Nitro vs. Meta-Nitro Lipophilicity and Predicted Toxicity

The target compound, 1-(3-methoxypropoxy)-4-nitrobenzene, has a computed XLogP3 of 2.4, while its regioisomer 1-(3-methoxypropoxy)-3-nitrobenzene (CAS 1041399-44-3) has a LogP of 2.53, representing a ΔLogP of +0.13 for the meta isomer [1]. This difference in lipophilicity is accompanied by a divergent predicted toxicity profile: a QSAR study spanning numerous nitroaromatic compounds found that para-nitro positional isomers are predicted to be more toxic than their meta-nitro counterparts [2]. Consequently, procurement of the correct regioisomer is essential for any environmental hazard screening or toxicological profiling campaign where nitro-position-dependent toxicity is a endpoint.

QSAR Environmental Toxicology Nitroaromatic SAR

Fluorinated Analog Comparison: Lipophilicity Modulation by Fluorine Substitution on the Phenyl Ring

Introduction of a fluorine atom at the 2-position of the phenyl ring yields 2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS 1233953-01-9), which exhibits a LogP of 2.15 versus 2.4 for the non-fluorinated parent, a ΔLogP of –0.25 . The molecular weight increases from 211.21 to 229.21 Da, and the additional electron-withdrawing effect of fluorine modifies the electron density of the aromatic ring, potentially affecting nitro group reduction potential and metabolic stability [1]. For medicinal chemistry programs where fine-tuning lipophilicity within the 2.0–2.5 LogP window is critical for CNS penetration or solubility, this 0.25 LogP reduction provides a meaningful structural distinction.

Medicinal Chemistry Lipophilicity Engineering Fluorine SAR

Alkoxy Chain Length Effect on CYP1A2 Substrate Binding: Class-Level Inference from Alkyl 4-Nitrophenyl Ethers

Miller and Guengerich (2001) demonstrated that for alkyl 4-nitrophenyl ethers, increasing the alkoxy group size from methoxy to ethoxy to isopropoxy altered affinity for the second binding site of rabbit CYP1A2, with bulkier groups decreasing second-site affinity, while overall binding affinity increased up to 200-fold with larger alkyl groups [1]. Although 1-(3-methoxypropoxy)-4-nitrobenzene was not directly tested in this study, it occupies an intermediate position in the alkoxy chain-length continuum between 1-methoxy-4-nitrobenzene (biphasic O-demethylation kinetics, two-site model fit) and 1-isopropoxy-4-nitrobenzene (decreased second-site affinity, used in cooperative binding studies) [2]. The 3-methoxypropoxy chain introduces a third oxygen atom and additional rotatable bonds (five total), which may confer distinct conformational flexibility and altered metabolic handling compared to simple alkyl ethers.

Cytochrome P450 Enzyme Kinetics Drug Metabolism

Physicochemical Property Differentiation: TPSA, Rotatable Bond Count, and Oral Bioavailability Predictors Across In-Class Analogs

The target compound exhibits a TPSA of 64.3 Ų and five rotatable bonds, placing it near the threshold of Lipinski's Rule of Five and within the Veber oral bioavailability space (≤10 rotatable bonds, ≤140 Ų TPSA) [1]. By comparison, 4-nitroanisole (1-methoxy-4-nitrobenzene, CAS 100-17-4) has a TPSA of 55.1 Ų and only two rotatable bonds, while 4-nitrophenetole (1-ethoxy-4-nitrobenzene, CAS 100-29-8) has a TPSA of 55.1 Ų and three rotatable bonds [2]. The higher TPSA and rotatable bond count of 1-(3-methoxypropoxy)-4-nitrobenzene reduce predicted passive membrane permeability relative to these shorter-chain analogs, but increase aqueous solubility potential due to the additional ether oxygen capable of hydrogen-bond acceptance [3]. This positions the compound as a solubility-enhancing intermediate relative to simple 4-nitroanisole while retaining the para-nitro pharmacophore.

Drug-Likeness Physicochemical Profiling ADME Prediction

Commercial Purity Benchmarking Across Vendors and Comparators

1-(3-Methoxypropoxy)-4-nitrobenzene is available from multiple vendors at specified purities: 95% (Fluorochem, AKSci) and 98% (Leyan) . The meta isomer 1-(3-methoxypropoxy)-3-nitrobenzene is listed at 97% purity (Hairuichem), and the fluorinated analog is offered at 95% (Bidepharm, AKSci) [1]. The availability of the target compound at 98% purity from Leyan provides a sourcing advantage for applications requiring higher initial purity without additional purification steps. Hazard classification is consistent across analogs: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) are reported for both the target compound and its fluorinated congeners .

Procurement Specification Purity Analysis Chemical Sourcing

Synthetic Route Specificity: Williamson Etherification of 4-Nitrophenol with 3-Methoxypropyl Bromide vs. Alternative Pathways for In-Class Analogs

The synthesis of 1-(3-methoxypropoxy)-4-nitrobenzene proceeds via Williamson etherification of 4-nitrophenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate . This route is regiospecific for the para-nitro isomer and avoids the nitration of pre-existing alkoxybenzenes, which can produce ortho/para mixtures requiring chromatographic separation. In contrast, the synthesis of 1-(3-methoxypropoxy)-3-nitrobenzene typically starts from 3-nitrophenol, and 2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene requires an additional fluorination step or a fluorinated phenol precursor, adding synthetic complexity . The direct alkylation of 4-nitrophenol provides the target compound in a convergent manner with predictable impurity profiles dominated by unreacted phenol and dialkylated byproducts, facilitating straightforward purification to 98% purity .

Organic Synthesis Building Block Strategy Reaction Selectivity

Optimal Deployment Scenarios for 1-(3-Methoxypropoxy)-4-nitrobenzene Based on Quantitative Differentiation Evidence


Para-Nitro Selective Toxicology Screening and Environmental Fate Studies

For research programs evaluating the environmental impact of nitroaromatic compounds as a function of nitro group position, 1-(3-methoxypropoxy)-4-nitrobenzene serves as a well-defined para-nitro probe. Its LogP of 2.4 differentiates it from the meta isomer (LogP 2.53), and QSAR models predict higher toxicity for the para configuration, making it the appropriate choice for hazard assessment studies targeting the more toxic regioisomer class [1]. The available purity of up to 98% supports reproducible dose-response experiments in aquatic toxicity models such as Tetrahymena pyriformis or Daphnia magna.

CYP1A2 Substrate Profiling with an Extended-Chain Alkoxy Nitrobenzene Substrate

Building on the CYP1A2 binding and oxidation data from Miller and Guengerich [1], 1-(3-methoxypropoxy)-4-nitrobenzene can be deployed as a structurally novel substrate in P450 enzyme kinetics studies. Its 3-methoxypropoxy chain, with five rotatable bonds and an additional ether oxygen, expands the chemical space beyond previously characterized substrates (1-methoxy-, 1-ethoxy-, and 1-isopropoxy-4-nitrobenzene), enabling investigation of how chain flexibility and oxygen content modulate two-site cooperative binding behavior. The compound's distinct physicochemical profile (TPSA 64.3 Ų, XLogP3 2.4) further supports structure-metabolism relationship studies.

Medicinal Chemistry Building Block for Solubility-Modulated Lead Optimization

In drug discovery programs where a 4-nitrophenyl ether scaffold is being explored, 1-(3-methoxypropoxy)-4-nitrobenzene provides a systematically higher TPSA (+9.2 Ų vs. 4-nitroanisole) and rotatable bond count (+3 vs. 4-nitroanisole), which predictively improves aqueous solubility at the cost of modestly reduced passive permeability [1]. This places the compound in a favorable position on the solubility-permeability continuum when the lead series requires higher solubility than that achievable with simple methoxy or ethoxy 4-nitrophenyl ethers, but without the substantial molecular weight increase and LogP reduction (–0.25) introduced by fluorine substitution .

Synthetic Intermediate for 4-(3-Methoxypropoxy)aniline-Derived Libraries

The para-nitro group of 1-(3-methoxypropoxy)-4-nitrobenzene is readily reduced to the corresponding aniline, yielding 4-(3-methoxypropoxy)aniline – a versatile building block for amide, sulfonamide, and urea library synthesis. The regiospecific Williamson etherification route from 4-nitrophenol ensures that the 3-methoxypropoxy chain is installed exclusively at the para position, avoiding ortho-substituted byproducts that would complicate downstream library purification. At 98% purity (Leyan), the compound requires minimal pre-reduction purification, streamlining the synthesis of high-quality aniline intermediates for parallel medicinal chemistry [1].

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